Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-

Description

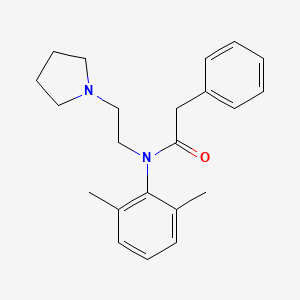

The compound Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is a structurally complex acetanilide derivative featuring:

- A central acetanilide backbone.

- A 2-phenyl group linked to the acetamide nitrogen.

- A N-(2-(1-pyrrolidinyl)ethyl) side chain, introducing a five-membered pyrrolidine ring.

Properties

CAS No. |

18109-53-0 |

|---|---|

Molecular Formula |

C22H28N2O |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide |

InChI |

InChI=1S/C22H28N2O/c1-18-9-8-10-19(2)22(18)24(16-15-23-13-6-7-14-23)21(25)17-20-11-4-3-5-12-20/h3-5,8-12H,6-7,13-17H2,1-2H3 |

InChI Key |

BVJQBGAPSXRSRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCN2CCCC2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Key Intermediate: N-(2,6-Dimethylphenyl)-2-(1-piperazinyl) ethanamide

A critical intermediate step in preparing the target compound involves synthesizing N-(2,6-dimethylphenyl)-2-(1-piperazinyl) ethanamide. According to patent CN103570645A, an industrially viable method includes:

- Step A: React piperazine dihydrochloride with anhydrous piperazine in absolute ethanol solvent at a molar ratio of 2:1 to 4:1 to form piperazine mono-hydrochloride.

- Step B: After complete reaction, cool the mixture and add 2-chloro-N-(2,6-xylyl) ethanamide (2-chloro-N-(2,6-dimethylphenyl) ethanamide), then heat under reflux to promote substitution reaction.

- Step C: Upon complete reaction, acidify the mixture with hydrochloric acid to pH 2-5, converting unreacted piperazine mono-hydrochloride into piperazine dihydrochloride.

- Step D: Filter and recover piperazine dihydrochloride for reuse; treat the filtrate to isolate the target intermediate.

Reaction Conditions and Ratios:

| Parameter | Value/Range |

|---|---|

| Solvent | Absolute ethanol |

| Molar ratio (piperazine dihydrochloride : anhydrous piperazine) | 2:1 to 2.2:1 |

| Reaction temperature (Step A) | Reflux temperature (~78 °C) |

| Temperature during addition of chloro-N-(2,6-xylyl) ethanamide (Step B) | 15–45 °C |

| Acidification pH (Step C) | 2–5 (preferably 3–4) |

| Acidification temperature (Step C) | -10 to 10 °C |

| Hydrochloric acid concentration | 4–12 mol/L (aqueous or alcoholic) |

This method yields high-purity N-(2,6-dimethylphenyl)-2-(1-piperazinyl) ethanamide suitable for further functionalization and is optimized for industrial scale production with low cost and simple operations.

Acylation of Substituted Aniline to Form Acetanilide Core

The acetanilide core is generally synthesized by acetylation of aniline or substituted anilines with acetic anhydride or glacial acetic acid. For example:

- Acylation with Acetic Anhydride: Aniline is dissolved in hydrochloric acid and reacted with acetic anhydride under stirring. The crude acetanilide precipitates upon addition of sodium acetate solution and can be purified by recrystallization from ethyl alcohol.

- Acylation with Glacial Acetic Acid: Aniline and excess glacial acetic acid are refluxed for 6–14 hours until no free aniline remains. The reaction mixture is filtered hot, cooled to crystallize acetanilide, which is then washed and dried. This method yields 99.5% pure acetanilide.

For substituted anilines such as 2,6-dimethylaniline, similar acylation conditions apply, with careful control of reaction temperature (typically 150–160 °C when using dilute acetic acid) and stoichiometry to ensure high yield and purity.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Formation of piperazine mono-hydrochloride | Piperazine dihydrochloride + anhydrous piperazine, ethanol, reflux | Piperazine mono-hydrochloride intermediate |

| 2 | Reaction with 2-chloro-N-(2,6-dimethylphenyl) ethanamide | Addition at 15–45 °C, reflux | N-(2,6-dimethylphenyl)-2-(1-piperazinyl) ethanamide |

| 3 | Acidification and filtration | HCl solution to pH 2–5, filtration | Recovery of piperazine dihydrochloride, filtrate containing product |

| 4 | Acylation of substituted aniline | Acetic anhydride or glacial acetic acid, reflux | Acetanilide core with 2,6-dimethyl substitution |

| 5 | Introduction of pyrrolidinyl ethyl substituent | Reaction with haloalkyl pyrrolidine derivatives, base, phase transfer catalyst | Final acetanilide derivative with pyrrolidinyl ethyl group |

Research Findings and Industrial Considerations

- The method described in patent CN103570645A is notable for its industrial scalability , low cost, and high purity of the intermediate, which is critical for producing derivatives like the target compound.

- Acylation methods using glacial acetic acid or acetic anhydride are well-established and provide yields exceeding 99% for acetanilide cores, adaptable to substituted anilines such as 2,6-dimethylaniline.

- The introduction of the pyrrolidinyl ethyl group requires careful control of reaction conditions to avoid side reactions and ensure stable product quality, often involving phase transfer catalysis and salt formation for purification.

- The temperature and pH control during acidification steps are essential to maximize yield and facilitate recovery of reagents for reuse, enhancing process economy.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, nitrating agents

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: Research on its potential therapeutic effects, including analgesic and anti-inflammatory properties, is ongoing.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Their Implications

Table 1: Structural Comparison

Key Observations:

- Nitrogen-containing side chains: The target compound’s pyrrolidinyl group contrasts with BD 1047’s dimethylamino group (smaller, less rigid) and the morpholinoethyl analog (oxygen-containing six-membered ring).

- Aromatic substitutions : The target’s 2',6'-dimethyl and 2-phenyl groups differ from BD 1008’s 3,4-dichlorophenyl (electron-withdrawing) and Ligand 7’s isothiocyanate (reactive group for covalent binding). Dimethyl groups likely reduce metabolic oxidation but may hinder steric access to receptor pockets .

Receptor Affinity and Selectivity

Table 2: Pharmacological Profiles

Analysis:

- The target compound shares structural motifs with sigma ligands (e.g., BD 737’s pyrrolidinyl and aromatic groups) but lacks dichloro substituents linked to high sigma affinity .

- In kappa opioid ligands like Ligand 7, isothiocyanate and dichloro groups enable irreversible binding, whereas the target’s dimethyl groups likely limit such interactions .

Physicochemical and Metabolic Properties

- Solubility: The morpholinoethyl analog () may exhibit higher aqueous solubility than the pyrrolidinyl-containing target compound due to morpholine’s oxygen atom enhancing polarity .

- Metabolism: Acetanilide derivatives are prone to hydrolysis (e.g., conversion to aniline and N-acetyl-p-aminophenol) . The target’s 2',6'-dimethyl groups may slow hepatic oxidation compared to unsubstituted analogs.

Biological Activity

Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- (CAS No. 18109-53-0) is a compound with significant biological activity. Its molecular formula is C22H28N2O, and it has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.

- Molecular Weight : 336.4705 g/mol

- Synonyms : SA 35, BRN 2778408

- Structural Characteristics : The compound features an acetanilide core with a dimethylphenyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of acetanilide derivatives, including the compound . Research indicates that certain derivatives exhibit promising antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of Acetanilide Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Acetanilide derivative 1 | 0.22 µg/mL | Not reported |

| Acetanilide derivative 2 | 0.25 µg/mL | Not reported |

| Control (Ciprofloxacin) | Varies | Varies |

These derivatives demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with some showing enhanced effects when used in combination with established antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any pharmacological agent. In vitro studies have been conducted to evaluate the cytotoxic effects of acetanilide derivatives on various cancer cell lines.

Table 2: Cytotoxicity of Acetanilide Derivatives

The IC50 values indicate that these compounds can inhibit cell growth at relatively low concentrations, suggesting potential as anticancer agents.

The mechanisms underlying the biological activities of acetanilide derivatives are still under investigation. However, several pathways have been proposed:

- Inhibition of DNA Gyrase and DHFR : Some derivatives have shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism .

- Induction of Apoptosis : Certain studies suggest that these compounds may induce apoptosis in cancer cells, leading to cell death through intrinsic pathways .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of acetanilide derivatives against resistant strains of bacteria. Results indicated a significant reduction in biofilm formation compared to controls, highlighting the compound's potential as an antibacterial agent .

- Cytotoxic Effects on Cancer Cells : In a comparative study involving various cancer cell lines, acetanilide derivatives displayed varying degrees of cytotoxicity, with some exhibiting selectivity towards specific cancer types, suggesting a targeted therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including amide bond formation and alkylation. For example:

- Step 1 : Condensation of 2',6'-dimethyl-2-phenylacetanilide with a pyrrolidine-containing ethylamine derivative, using a coupling agent like EDCI or DCC in anhydrous dichloromethane .

- Step 2 : Purification via column chromatography to isolate intermediates, followed by recrystallization for final product validation . Key intermediates include the unsubstituted acetanilide core and the pyrrolidinylethylamine moiety. Reaction conditions (e.g., temperature, pH) are critical to avoid side reactions like over-alkylation .

Q. What analytical techniques are recommended for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the presence of the dimethylphenyl group (δ 2.1–2.3 ppm for methyl protons) and the pyrrolidinyl ethyl chain (δ 2.5–3.0 ppm for N-ethyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₁H₂₆N₂O₂: 338.4433 g/mol) .

- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from synthetic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final alkylation step?

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of the pyrrolidinyl ethylamine .

- Base Choice : Use of potassium carbonate or triethylamine at 60–80°C accelerates alkylation while minimizing hydrolysis of the acetamide group .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. What strategies are effective for analyzing the compound's potential biological activity, such as enzyme inhibition?

- In Silico Docking : Molecular docking studies (using AutoDock Vina) predict binding affinity to targets like DNA methyltransferases or kinases, guided by structural analogs in PubChem .

- In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values against target enzymes, with controls for nonspecific binding .

- SAR Analysis : Modifying the pyrrolidinyl or dimethylphenyl groups and comparing activity profiles identifies critical pharmacophores .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Standardized Assay Conditions : Discrepancies often arise from differences in buffer pH, temperature, or enzyme sources. Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) are critical .

- Meta-Analysis : Cross-referencing data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and PubChem entries helps identify outliers .

- Proteomic Profiling : Use of kinase selectivity panels or broad-spectrum enzyme screens clarifies off-target effects that may skew results .

Q. What computational methods are suitable for predicting the compound's pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 metabolism using the compound’s SMILES or InChI string .

- MD Simulations : Molecular dynamics (e.g., GROMACS) models blood-brain barrier penetration or protein-ligand stability over time .

- QSAR Modeling : Relates structural features (e.g., electron-donating methyl groups) to bioactivity using datasets from ChEMBL or PubChem .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.